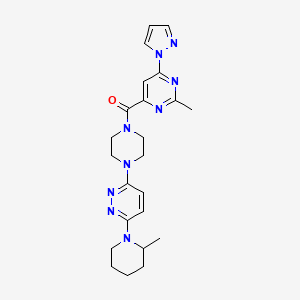
methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate, also known as Methyl 4-((methylsulfonyl)amino)benzoate (MMB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a white crystalline powder that is soluble in water and organic solvents. It is commonly used in the synthesis of pharmaceutical and agrochemical compounds due to its unique chemical properties.
Scientific Research Applications
Bioconversion and Structural Characterization
The application of bioconversion processes in drug metabolism studies is a significant area of research involving methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate related compounds. In one study, LY451395, a biaryl-bis-sulfonamide compound closely related to methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate, was metabolized using the microbe Actinoplanes missouriensis. This process generated several mammalian metabolites, which were then isolated and characterized using nuclear magnetic resonance spectroscopy. This approach supports the full structure characterization of metabolites, aiding in the understanding of drug metabolism in preclinical species (Zmijewski et al., 2006).
Polymer Electrolyte Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction, which is closely related to the chemistry of methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate. This method provides precise control over cation functionality, significantly impacting the development of high-performance polymer electrolytes (Kim et al., 2011).
Chemoselective Arylsulfonylation
The chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters demonstrates another application area. This process involves transforming these esters into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group. This method's selectivity and efficiency could have implications for synthesizing derivatives of methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate for research purposes (Penso et al., 2003).
Synthetic Equivalents for Tetrahydroisoquinoline Framework
The development of N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide based Weinreb amide (WA) functionality for the synthesis of the tetrahydroisoquinoline framework showcases the versatility of sulfonamide chemistry. This method provides a convenient approach to synthesizing N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline, which can be related to the research and development of compounds similar to methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate (Kommidi et al., 2010).
Desalination Membrane Development
The synthesis of novel polymers, Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), and its methylated version (mPASB), for the preparation of polysulfone composite membranes, highlights the use of sulfonamide chemistry in water treatment technologies. These membranes demonstrated significant salt rejection capabilities, underlining the potential of methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate related compounds in environmental applications (Padaki et al., 2013).
properties
IUPAC Name |
methyl 2-(4-amino-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVCBTVWJSVTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)


![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)


![N-cyclohexyl-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2874149.png)

![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)